4-Chloro-2-iodo-5-(trifluoromethyl)pyridine
Overview
Description
4-Chloro-2-iodo-5-(trifluoromethyl)pyridine , also known by its IUPAC name 2-chloro-4-iodo-5-(trifluoromethyl)pyridine , is a chemical compound with the molecular formula C₆H₂ClF₃IN . It is a solid substance with a predicted melting point of above 110°C and a boiling point range of 126-127°C . The compound exhibits a yellow color and is slightly sticky when ripe .
Scientific Research Applications
Synthesis and Characterization
The synthesis and structural characterization of derivatives related to "4-Chloro-2-iodo-5-(trifluoromethyl)pyridine" are vital for understanding their chemical behavior and potential applications. For instance, the interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine was studied, showcasing the formation of a complex structure, which could have implications for further chemical synthesis and applications in materials science (Chernov'yants et al., 2011).
Functionalization and Metalations
Functionalization and metalation processes of halogenated trifluoromethylpyridines, including chloro-, bromo-, and iodo-trifluoromethyl pyridines, have been explored to create various carboxylic acids through selective deprotonation and carboxylation. These processes demonstrate the compound's versatility in synthetic organic chemistry and potential in designing novel chemical entities (Cottet et al., 2004).
Boronic Acid Derivatives
The synthesis of boronic acid derivatives from halogenated trifluoromethyl pyridines underlines the importance of "this compound" in the development of boron-containing compounds, which are crucial in cross-coupling reactions and the synthesis of pharmaceuticals and agrochemicals. Experimental conditions such as temperature and reaction time are critical in achieving high yield and purity (Liu Guoqua, 2014).
Antimicrobial Activities
Research into the antimicrobial activities and DNA interaction of derivatives showcases potential applications in biotechnology and pharmaceuticals. Structural and spectroscopic properties, alongside theoretical calculations, provide insights into the bioactive potential of compounds derived from "this compound" (Evecen et al., 2017).
Mechanism of Action
Target of Action
4-Chloro-2-iodo-5-(trifluoromethyl)pyridine is an organic compound that is commonly used as an intermediate and reagent in organic synthesis . It is used to synthesize complex organic molecules with biological activity, such as drugs, pesticides, and ligands . .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific compounds it is used to synthesize. As an intermediate in organic synthesis, it can be used to produce a wide variety of compounds, each of which could affect different biochemical pathways .
Result of Action
The molecular and cellular effects of this compound would depend on the specific compounds it is used to synthesize. As an intermediate in organic synthesis, it can be used to produce a wide variety of compounds, each of which could have different molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to light and should be stored in a dark place . It should also be kept sealed in a dry, room temperature environment . Furthermore, it can dissolve in organic solvents such as chloroform, dichloromethane, and ether , which could potentially affect its action and stability.
Biochemical Analysis
Biochemical Properties
4-Chloro-2-iodo-5-(trifluoromethyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism. High doses of this compound can cause toxicity, including liver and kidney damage, as well as adverse effects on the central nervous system .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various biotransformation reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological effects. For example, this compound may accumulate in the liver, where it undergoes extensive metabolism .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the mitochondria, nucleus, or endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
4-chloro-2-iodo-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMOMTQLJSGSNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1I)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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